N-(Trimethylsilyl)perfluorobutanesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Trimethylsilyl)perfluorobutanesulfinamide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is characterized by the presence of a trimethylsilyl group and a perfluorobutanesulfinamide moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trimethylsilyl)perfluorobutanesulfinamide typically involves the reaction of perfluorobutanesulfinyl chloride with trimethylsilylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:
C4F9SOCl+(CH3)3SiNH2→C4F9SONHSi(CH3)3+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(Trimethylsilyl)perfluorobutanesulfinamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfinamide moiety can participate in redox reactions.
Hydrolysis: The compound is sensitive to hydrolysis, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Typically occurs in the presence of water or aqueous acids/bases.
Major Products
Substitution: Produces various silylated derivatives.
Oxidation: Forms sulfonamides.
Reduction: Yields amines.
Hydrolysis: Results in the formation of perfluorobutanesulfinic acid and trimethylsilanol.
Scientific Research Applications
N-(Trimethylsilyl)perfluorobutanesulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of chiral auxiliaries and catalysts.
Biology: Employed in the modification of biomolecules for enhanced stability and activity.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(Trimethylsilyl)perfluorobutanesulfinamide exerts its effects is primarily through its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the compound’s stability and reactivity, while the perfluorobutanesulfinamide moiety provides unique electronic properties that facilitate specific interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(Trimethylsilyl)trifluoroacetamide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-(Trimethylsilyl)difluoroacetamide
Uniqueness
N-(Trimethylsilyl)perfluorobutanesulfinamide stands out due to its perfluorinated chain, which imparts unique hydrophobic and electronic properties. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.
Properties
CAS No. |
51735-80-9 |
---|---|
Molecular Formula |
C7H10F9NOSSi |
Molecular Weight |
355.30 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-trimethylsilylbutane-1-sulfinamide |
InChI |
InChI=1S/C7H10F9NOSSi/c1-20(2,3)17-19(18)7(15,16)5(10,11)4(8,9)6(12,13)14/h17H,1-3H3 |
InChI Key |
BXBSDGYHNBFBCA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NS(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.